6-Methyl-2-(morpholinomethyl)-4-pyrimidinol
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Overview
Description
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a morpholinomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol typically involves the reaction of 6-methyl-2-chloromethyl-4-pyrimidinol with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol undergoes various chemical reactions, including:
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium oxide or selenous acid in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Orotic aldehyde.
Substitution: Various substituted pyrimidinols depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(aminomethyl)-4-pyrimidinol: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
6-Methyl-2-(hydroxymethyl)-4-pyrimidinol: Contains a hydroxymethyl group at the 2-position.
Uniqueness
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
4-methyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-6-10(14)12-9(11-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDIQGIVMABTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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